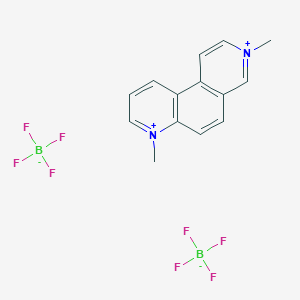
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate is a chemical compound with the molecular formula C14H14B2F8N2 and a molecular weight of 383.9 g/mol . It is known for its unique structure, which includes two tetrafluoroborate anions and a phenanthroline core with methyl groups at the 3 and 7 positions .
Vorbereitungsmethoden
The synthesis of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate typically involves the reaction of 3,7-dimethylphenanthroline with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including materials science and chemical manufacturing.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate can be compared with other similar compounds, such as:
Phenanthroline: A parent compound with a similar core structure but without the methyl groups and tetrafluoroborate anions.
3,4,7,8-Tetramethyl-1,10-phenanthroline: A derivative with additional methyl groups.
Eigenschaften
Molekularformel |
C14H14B2F8N2 |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
3,7-dimethyl-3,7-phenanthroline-3,7-diium;ditetrafluoroborate |
InChI |
InChI=1S/C14H14N2.2BF4/c1-15-9-7-12-11(10-15)5-6-14-13(12)4-3-8-16(14)2;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 |
InChI-Schlüssel |
MFXPXWPFHSUFDU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C(C=C1)C3=C(C=C2)[N+](=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


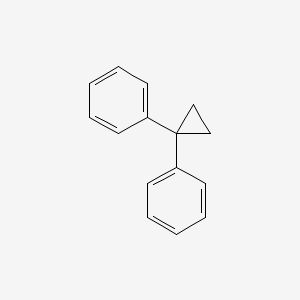
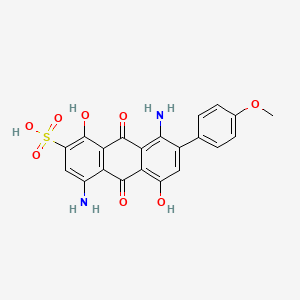
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
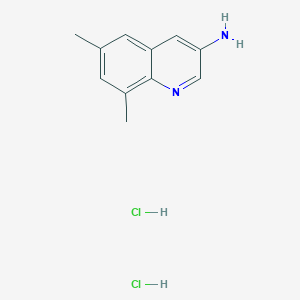
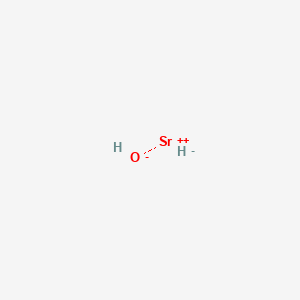
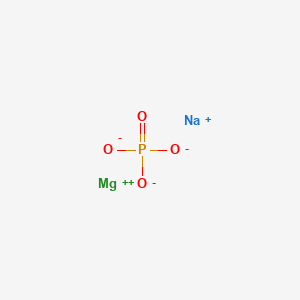
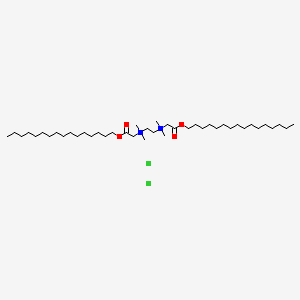

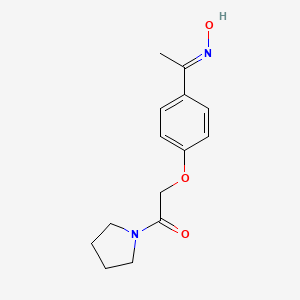
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
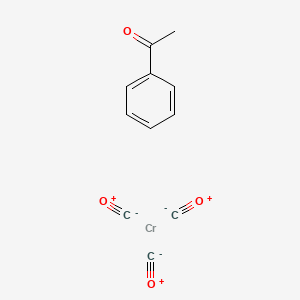
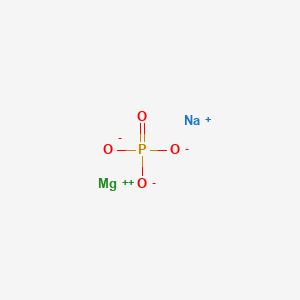
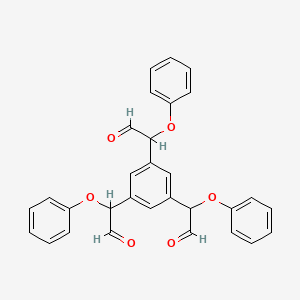
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
